molecular formula C15H29N3OS B2651763 N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2309554-20-7

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2651763
CAS No.: 2309554-20-7
M. Wt: 299.48
InChI Key: DUIWVFKSSWRVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of the thian-4-yl group and the tert-butyl group adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thian-4-yl Group: This step involves the substitution reaction where the thian-4-yl group is introduced into the diazepane ring.

    Addition of the Tert-butyl Group: The tert-butyl group is usually added through alkylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving diazepane derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as a medication.

    Thian-4-yl Derivatives: Compounds containing the thian-4-yl group with similar chemical properties.

    Tert-butyl Derivatives: Compounds with the tert-butyl group that exhibit similar steric effects.

Uniqueness

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to the combination of the diazepane ring, thian-4-yl group, and tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-15(2,3)16-14(19)18-8-4-7-17(9-10-18)13-5-11-20-12-6-13/h13H,4-12H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWVFKSSWRVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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